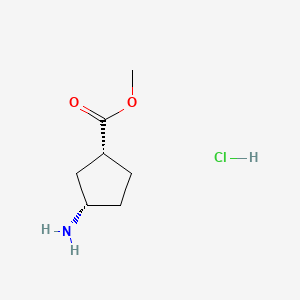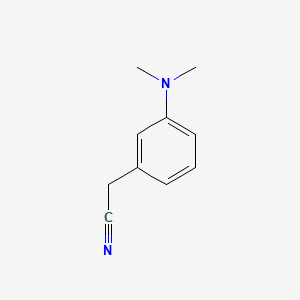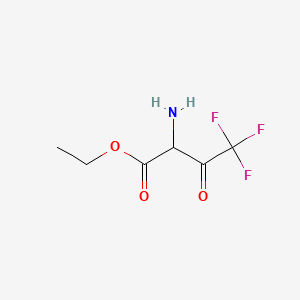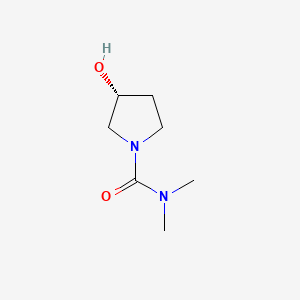
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is an organic compound that belongs to the class of methacrylate esters. This compound is known for its applications in various fields, including polymer chemistry and materials science. It is characterized by the presence of a naphthalene ring, which imparts unique properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester typically involves the esterification of 2-Methyl-acrylic acid with 6-(2-Methyl-acryloyloxy)-naphthalen-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
化学反应分析
Types of Reactions
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol.
Substitution: The major products are amides or esters, depending on the nucleophile used.
科学研究应用
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique optical and mechanical properties.
Materials Science: The compound is used in the development of advanced materials such as photopolymers and holographic recording media.
Biology and Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in biomedical devices.
作用机制
The mechanism of action of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester involves its interaction with specific molecular targets. In polymerization reactions, the compound undergoes free radical polymerization, where the double bonds in the methacrylate groups react to form long polymer chains. This process is initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
相似化合物的比较
Similar Compounds
- 2-Methyl-acrylic acid 2-{6-[2-(2-methyl-acryloyloxy)-ethoxycarbonylamino]-hexylcarbamoyloxy}-ethyl ester
- 2-Methyl-acrylic acid 2-{6-[2-(2-methyl-acryloyloxy)-ethoxycarbonylamino]-hexylcarbamoyloxy}-ethyl ester
Uniqueness
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is unique due to the presence of the naphthalene ring, which imparts enhanced optical properties and stability to the compound. This makes it particularly useful in applications requiring high-performance materials.
属性
CAS 编号 |
151705-85-0 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.322 |
IUPAC 名称 |
[6-(2-methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-11(2)17(19)21-15-7-5-14-10-16(8-6-13(14)9-15)22-18(20)12(3)4/h5-10H,1,3H2,2,4H3 |
InChI 键 |
FKRRGIZBYWZEHY-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


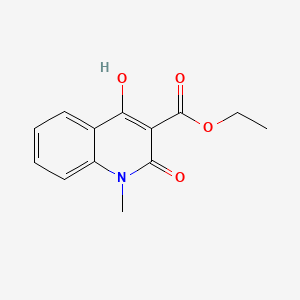
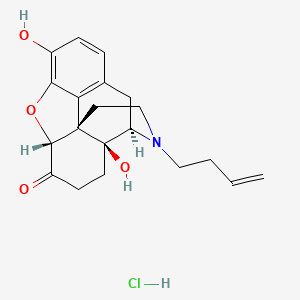
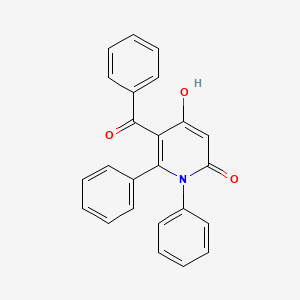
![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)
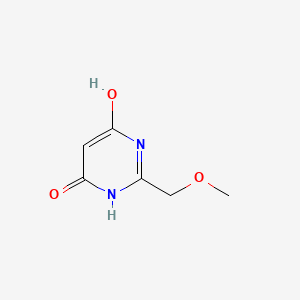

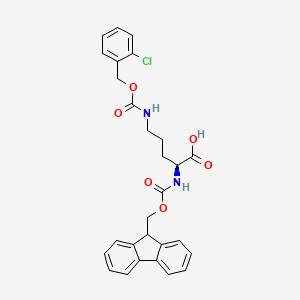
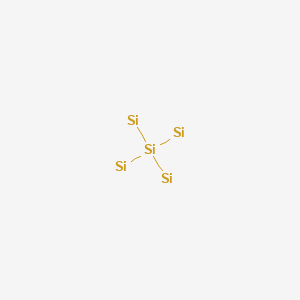
![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)
